molecular formula C13H12N2O3 B1414864 ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 1156510-01-8

ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B1414864
CAS No.: 1156510-01-8
M. Wt: 244.25 g/mol
InChI Key: LUXQUZWWWWBKFW-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound with a pyrazole ring structure

Mechanism of Action

The specific actions of a pyrazole derivative depend on its exact structure and the functional groups it carries. For example, the reaction of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with malonic acid led to the formation of a new compound . This suggests that it can participate in chemical reactions to form other biologically active compounds.

In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its molecular structure, size, charge, and other factors. Unfortunately, without specific studies, it’s hard to predict the ADME properties of this particular compound .

As for the environmental factors, they can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how a compound interacts with its targets and how it is metabolized in the body .

Biochemical Analysis

Biochemical Properties

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit high antioxidant activity, which helps in neutralizing free radicals and preventing oxidative damage to cells . This compound interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, enhancing their activity and providing protective effects against oxidative damage.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This modulation can lead to changes in gene expression, resulting in altered cellular metabolism and function. Additionally, this compound has been shown to protect cells from oxidative stress-induced apoptosis, thereby promoting cell survival and maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes involved in oxidative stress pathways, enhancing their activity and providing protective effects . This compound also acts as an inhibitor of certain enzymes, preventing their activity and thereby modulating cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained protective effects on cellular function, but its efficacy may decrease with prolonged exposure. Additionally, the degradation products of this compound may have different biochemical properties, which can influence its overall effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to provide protective effects against oxidative stress and improve cellular function . At higher doses, it can exhibit toxic effects, leading to cellular damage and adverse outcomes. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to oxidative stress and antioxidant defense . It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species. This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability, which affect its accumulation in different tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function . It is often directed to cellular compartments involved in oxidative stress responses, such as mitochondria and peroxisomes. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, where it can interact with key biomolecules and modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazines with β-keto esters. One common method includes the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides the pyrazole ring . Another method involves the use of palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Ethyl 4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives:

    Ethyl 1-phenyl-3-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of a formyl group.

    Ethyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Contains a hydroxyl group instead of a formyl group.

    Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate: Contains a nitro group instead of a formyl group.

These compounds share the pyrazole ring structure but differ in their substituents, which can significantly impact their chemical and biological properties .

Properties

IUPAC Name

ethyl 4-formyl-1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)12-10(9-16)8-15(14-12)11-6-4-3-5-7-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXQUZWWWWBKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Given the structural similarities between ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate and the compound studied in the paper, 3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid, can we anticipate similar reactivity?

A1: While both compounds share the core structure of ethyl 1-phenyl-1H-pyrazole-3-carboxylate, the presence of different functional groups at the 4-position (a formyl group versus a propenoic acid group) will likely influence their reactivity. The formyl group in this compound offers a reactive site for various transformations, such as nucleophilic additions and condensations.

Q2: Considering the research focus on synthesis in the provided paper [], are there potential synthetic routes to obtain this compound using similar methodologies?

A2: The paper [] focuses on the synthesis of 3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propenic acid, utilizing reactions like Vilsmeier-Haack formylation and Wittig reaction. A potential synthetic route for this compound could involve a direct formylation of ethyl 1-phenyl-1H-pyrazole-3-carboxylate. This could potentially be achieved through a Vilsmeier-Haack reaction, similar to a step described in the paper, albeit targeting a different starting material.

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